Z-Vrpr-fmk

MALT1 Inhibition NF-κB Signaling B-cell Lymphoma

Z-VRPR-FMK is a cell-permeable, irreversible tetrapeptide targeting MALT1 paracaspase (Ki=0.14 µM) via covalent Cys464 binding. Unlike pan-caspase inhibitors (e.g., Z-VAD-fmk), it blocks NF-κB signaling without off-target caspase effects, preventing confounds in MALT1-focused research. Essential for ABC-DLBCL, B-ALL, and T-cell activation studies. Irreversible binding sustains target engagement for intermittent in vivo dosing. As a validated reference, it benchmarks novel MALT1 inhibitor potency. Choose Z-VRPR-FMK for MALT1-exclusive inhibition when experimental precision is non-negotiable.

Molecular Formula C31H49FN10O6
Molecular Weight 676.8 g/mol
Cat. No. B10764563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Vrpr-fmk
Molecular FormulaC31H49FN10O6
Molecular Weight676.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21-,22-,23-,25-/m0/s1
InChIKeyDYQKGOBRZWMAHV-LCXINAFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Vrpr-fmk: A Selective, Irreversible MALT1 Paracaspase Inhibitor for Targeted NF-κB Pathway Research


Z-Vrpr-fmk (Z-Val-Arg-Pro-Arg-fluoromethylketone) is a cell-permeable, irreversible tetrapeptide inhibitor that selectively targets the paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) [1]. Unlike pan-caspase inhibitors such as Z-VAD-fmk, which broadly target the caspase family, Z-Vrpr-fmk acts as a substrate mimetic, forming a covalent bond with the active site cysteine residue (C464) of MALT1, thereby specifically blocking its proteolytic activity and downstream NF-κB signaling [2]. This compound is a critical tool compound for dissecting MALT1-dependent pathways in B-cell malignancies and immune regulation, with a reported Ki of 0.14 µM for MALT1 and complete inhibition observed at 1.25 µM .

Why Pan-Caspase Inhibitors Like Z-VAD-fmk Cannot Substitute for Z-Vrpr-fmk in MALT1-Driven Studies


Generic substitution with pan-caspase inhibitors is scientifically invalid due to fundamental differences in target specificity and resulting biological outcomes. Z-VAD-fmk inhibits multiple caspases broadly, which can confound results in MALT1-specific pathways and may even shift cell death mechanisms from apoptosis to necroptosis [1]. Critically, Z-VAD-fmk shows variable and often ineffective in vivo protection, as demonstrated in acetaminophen-induced liver injury models where its purported protective effects were attributed solely to the DMSO vehicle, not caspase inhibition [2]. In contrast, Z-Vrpr-fmk provides targeted MALT1 inhibition, enabling precise dissection of MALT1's unique role in NF-κB signaling without the off-target effects and experimental artifacts associated with broad-spectrum caspase inhibitors. The quantitative evidence below substantiates why Z-Vrpr-fmk is the required reagent for MALT1-focused research.

Quantitative Evidence Guide: Z-Vrpr-fmk Differentiation from Closest Comparators


Potency Comparison: Z-Vrpr-fmk vs. MI-2 in Blocking Constitutive NF-κB Activity

In a direct head-to-head comparison within HBL-1 cells, the small molecule MALT1 inhibitor MI-2 demonstrates significantly higher potency than Z-Vrpr-fmk. The study shows that 200 nM of MI-2 achieves equal or better blockage of constitutive NF-κB activity and c-Rel nuclear translocation compared to a 250-fold higher concentration (50 µM) of Z-Vrpr-fmk . This indicates that for researchers requiring maximal on-target potency with minimal compound usage, MI-2 presents a quantifiably superior alternative, while Z-Vrpr-fmk remains a well-validated reference tool.

MALT1 Inhibition NF-κB Signaling B-cell Lymphoma

Target Selectivity: Z-Vrpr-fmk vs. Pan-Caspase Inhibitor Z-VAD-fmk in Apoptosis Modulation

Z-Vrpr-fmk is a selective MALT1 inhibitor, whereas Z-VAD-fmk is a pan-caspase inhibitor. This fundamental difference leads to divergent cellular outcomes. Studies show that Z-VAD-fmk treatment can shift cell death from apoptosis to necroptosis, a phenomenon not observed with selective MALT1 inhibition [1]. Furthermore, in vivo, the protective effects attributed to Z-VAD-fmk in acetaminophen-induced liver injury models were found to be artifacts caused by the DMSO vehicle, not caspase inhibition [2]. In contrast, Z-Vrpr-fmk specifically blocks MALT1-mediated NF-κB activation without globally altering cell death pathways, making it a more reliable tool for MALT1-specific pathway analysis.

Caspase Selectivity Apoptosis Necroptosis

Cell Permeability and Efficacy: Z-Vrpr-fmk in B-ALL Cell Lines vs. MI-2

In a panel of B-cell acute lymphoblastic leukemia (B-ALL) cell lines, both Z-Vrpr-fmk and the small molecule inhibitor MI-2 demonstrated efficient cell killing. Critically, this efficacy was independent of the cell-of-origin (pro, pre, mature) or the presence of the Philadelphia chromosome, and importantly, both compounds spared normal B cells [1]. While the study did not report a direct IC50 comparison, it confirms that Z-Vrpr-fmk, despite its reported limitations in cell permeability due to its two arginine residues [2], maintains on-target efficacy in this disease-relevant cellular context, validating its utility as a benchmark MALT1 inhibitor.

B-ALL Cell Viability MALT1 Inhibition

Stability and Formulation: Z-Vrpr-fmk vs. Z-VAD-fmk in Solution

Both Z-Vrpr-fmk and Z-VAD-fmk are typically dissolved in DMSO for experimental use. Vendor specifications indicate that Z-Vrpr-fmk stock solutions in DMSO can be stored at -80°C for up to 6 months, while powder form is stable at -20°C for 12 months . In contrast, Z-VAD-fmk solutions in DMSO are recommended for use within 14 days and require special precautions to avoid DMSO concentrations above 0.2% to prevent cellular toxicity that can mask inhibitor effects . This difference in solution stability and the associated experimental constraints makes Z-Vrpr-fmk a more convenient and reliable reagent for long-term studies.

Compound Stability DMSO Solubility Experimental Reproducibility

Irreversible Binding Kinetics: Z-Vrpr-fmk's Covalent Mechanism vs. Reversible Inhibitors

Z-Vrpr-fmk acts as an irreversible inhibitor of MALT1 by forming a covalent bond with the active site cysteine residue (C464), a mechanism shared with other fluoromethylketone (FMK)-based inhibitors like Z-VAD-fmk [1]. However, its selectivity for MALT1 over other cysteine proteases is a key differentiator. While direct comparative kinetic data (e.g., kinact/KI values) against other FMK inhibitors are not readily available, the irreversible nature of Z-Vrpr-fmk ensures sustained target engagement even after compound washout, a property that reversible MALT1 inhibitors lack. This is a critical advantage for experiments requiring prolonged MALT1 suppression or for in vivo studies where maintaining high plasma concentrations of a reversible inhibitor is challenging.

Covalent Inhibition MALT1 Protease Kinetic Analysis

Functional Selectivity: Z-Vrpr-fmk vs. Z-DRHD-FMK for Caspase-6 Inhibition

While Z-Vrpr-fmk is a selective MALT1 inhibitor, other fluoromethylketone peptides are designed for specific caspases. For instance, Z-DRHD-FMK is a potent caspase-6 inhibitor. Direct comparisons show that Z-DRHD-FMK inhibits caspase-6 activity more effectively than the general caspase inhibitor Z-VAD-FMK or the caspase-6 inhibitor Z-VEID-FMK . This highlights a broader principle: peptide-based FMK inhibitors can achieve high selectivity for their intended target over related proteases. Therefore, using Z-Vrpr-fmk ensures specific MALT1 inhibition, whereas using a less selective inhibitor like Z-VAD-fmk would confound results by inhibiting multiple caspases.

Caspase-6 Selectivity Apoptosis

Optimal Application Scenarios for Z-Vrpr-fmk in Academic and Industrial Research


Dissecting MALT1-Dependent NF-κB Signaling in B-Cell Malignancies

Use Z-Vrpr-fmk to specifically inhibit MALT1 proteolytic activity in ABC-DLBCL or B-ALL cell lines to study its role in NF-κB activation and cell survival. The compound's selectivity ensures that observed effects are due to MALT1 inhibition, not off-target caspase modulation. Evidence from B-ALL models confirms that Z-Vrpr-fmk efficiently kills cancer cells while sparing normal B cells [1].

Validating MALT1 as a Therapeutic Target in Preclinical In Vivo Models

Employ Z-Vrpr-fmk in xenograft or other in vivo models to assess the therapeutic potential of MALT1 inhibition. The irreversible binding mechanism allows for sustained target engagement even with intermittent dosing, a practical advantage for animal studies. The compound's favorable stability profile simplifies formulation and administration .

Benchmarking Novel MALT1 Inhibitors in Biochemical and Cellular Assays

Use Z-Vrpr-fmk as a well-characterized reference compound to benchmark the potency and selectivity of new MALT1 inhibitors. Its established Ki of 0.14 µM and complete inhibition at 1.25 µM provide a quantitative baseline for comparing the activity of novel chemical entities in MALT1 protease assays and cell-based NF-κB reporter systems .

Investigating MALT1's Role in T-Cell Activation and Immune Regulation

Apply Z-Vrpr-fmk to study MALT1's function in T-cell receptor (TCR) signaling and NF-κB activation in Jurkat T-cells or primary lymphocytes. The compound's ability to reduce NF-κB activation in lymphocytes at concentrations of 12.5 to 75 µM makes it suitable for dose-response studies to delineate MALT1's contribution to immune responses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Vrpr-fmk

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.